tert-Butyl (4-cyanopiperidin-4-yl)carbamate

Orthogonal protection Medicinal chemistry Piperidine functionalization

Avoid regioisomer errors that add 2-4 synthetic steps. This compound places Boc on the exocyclic amine, leaving the piperidine ring NH free for immediate alkylation, acylation, or sulfonylation without prior deprotection. - Enables ring-N-first, exocyclic-N-later two-vector diversification not possible with the N1-Boc isomer. - 95+% purity; stable under basic/nucleophilic conditions. - Sealed, dry, 2-8°C storage ensures multi-gram scale-up reproducibility.

Molecular Formula C11H19N3O2
Molecular Weight 225.292
CAS No. 1205749-01-4
Cat. No. B567753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-cyanopiperidin-4-yl)carbamate
CAS1205749-01-4
Molecular FormulaC11H19N3O2
Molecular Weight225.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCNCC1)C#N
InChIInChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-11(8-12)4-6-13-7-5-11/h13H,4-7H2,1-3H3,(H,14,15)
InChIKeyLIVIABCTKQGIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-cyanopiperidin-4-yl)carbamate: Orthogonally Protected 4,4-Disubstituted Piperidine


tert-Butyl (4-cyanopiperidin-4-yl)carbamate (CAS 1205749-01-4) is a heterobifunctional piperidine building block bearing a Boc-protected exocyclic 4-amino group and a free piperidine ring NH, with a 4-cyano substituent occupying the remaining geminal position [1]. Possessing the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol, this compound serves as a versatile intermediate for medicinal chemistry programs requiring sequential, orthogonal functionalization of two nitrogen centres on a conformationally constrained scaffold . Its XLogP3 of 0.6 and topological polar surface area of 74.2 Ų place it within desirable lead-like property space for downstream fragment elaboration [1].

tert-Butyl (4-cyanopiperidin-4-yl)carbamate: Why Generic Substitution Fails


The 4-amino-4-cyanopiperidine scaffold exists in two regioisomeric Boc-protected forms that are chemically non-interchangeable. In the target compound (CAS 1205749-01-4), the Boc group resides on the exocyclic 4-amino nitrogen, rendering the piperidine ring NH available for immediate N-functionalisation (alkylation, acylation, sulfonylation, or reductive amination) without a deprotection step [1]. In contrast, its closest positional isomer, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-25-5), places the Boc group on the piperidine ring nitrogen, leaving the exocyclic amine free but the ring nitrogen blocked . The widely used 1-Boc-4-cyanopiperidine (CAS 91419-52-2) lacks the 4-amino group entirely, precluding any exocyclic amine-derived diversification . Selecting the incorrect regioisomer commits a synthesis program to a different protecting-group strategy that may add 2–4 synthetic steps, reduce overall yield, and alter the physicochemical trajectory of the final target molecule.

tert-Butyl (4-cyanopiperidin-4-yl)carbamate: Evidence vs. Closest Analogs


Regioisomeric Orthogonality: Boc-on-Exocyclic-NH vs. Boc-on-Piperidine-N

The target compound (CAS 1205749-01-4) and its N1-Boc isomer (CAS 331281-25-5) share the identical molecular formula (C₁₁H₁₉N₃O₂) and molecular weight (225.29 g/mol), yet differ fundamentally in which nitrogen is protected [1]. In the target compound, the free piperidine NH (pKₐ ~ 10–11 for secondary aliphatic amines) is available for direct electrophilic functionalisation without a preliminary Boc-deprotection step. In the N1-Boc isomer, the piperidine nitrogen is blocked, requiring TFA- or HCl-mediated deprotection before ring-N diversification can proceed . This single regioisomeric distinction dictates the entire synthetic sequence: for targets requiring early-stage piperidine N-derivatisation followed by late-stage exocyclic amine unveiling, the target compound eliminates one deprotection–reprotection cycle compared with the N1-Boc isomer, potentially saving 1–2 synthetic steps and improving cumulative yield [2].

Orthogonal protection Medicinal chemistry Piperidine functionalization

Physicochemical Descriptors vs. 1-Boc-4-cyanopiperidine

Computed molecular descriptors reveal meaningful differences between the target compound and 1-Boc-4-cyanopiperidine (CAS 91419-52-2), which lacks the 4-amino group [1]. The target compound has a molecular weight of 225.29 g/mol vs. 210.27 g/mol for 1-Boc-4-cyanopiperidine, a hydrogen bond donor count of 2 vs. 0, a hydrogen bond acceptor count of 4 vs. 3, and a topological polar surface area of 74.2 Ų vs. 46.3 Ų [1]. The additional H-bond donor (carbamate NH) and elevated TPSA in the target compound provide enhanced aqueous solubility potential and additional vectors for target–ligand hydrogen bonding interactions, which are absent in the simpler 1-Boc-4-cyanopiperidine scaffold [2].

Drug-likeness Physicochemical properties Lead optimisation

4-Cyano Substituent: Multipurpose Synthetic Handle

The 4-cyano group distinguishes the target compound from non-cyano analogs such as tert-butyl (piperidin-4-yl)carbamate (CAS 73874-95-0) [1]. The nitrile serves as a precursor to at least five distinct functional groups under standard synthetic conditions: reduction to aminomethyl (LiAlH₄ or catalytic hydrogenation), hydrolysis to carboxamide (H₂O₂/base), hydrolysis to carboxylic acid (acidic or basic), cycloaddition to tetrazole (NaN₃), and nucleophilic addition to ketimines or amidines [2]. tert-Butyl (piperidin-4-yl)carbamate lacks this functional handle entirely, offering only the 4-position for functionalisation via the free amine . The combination of a free piperidine NH, a Boc-protected exocyclic amine, and a cyano group in the target compound creates a trifunctional scaffold with three independently addressable vectors, compared with two in the non-cyano analog [1].

Synthetic versatility Nitrile chemistry Scaffold diversification

Storage and Handling vs. Unprotected 4-Amino-4-cyanopiperidine

The target compound requires sealed, dry storage at 2–8 °C, as specified by multiple reputable vendors . This defined stability profile contrasts with the fully unprotected 4-amino-4-cyanopiperidine, which, as a free base bearing both a primary amine and a secondary amine on a piperidine core, is expected to exhibit higher reactivity toward atmospheric CO₂, oxidation, and moisture, potentially leading to carbamate formation or degradation upon prolonged storage [1]. The Boc protection of the exocyclic amine in the target compound provides a shelf-stable, commercially available form that can be reliably procured and stored, reducing the risk of batch-to-batch variability in downstream synthesis .

Stability Storage conditions Procurement logistics

T-Type Calcium Channel Blocker Pharmacophore Compatibility

4-Piperidinecarbonitrile derivatives, for which the target compound serves as a direct synthetic precursor (via N-functionalisation of the free piperidine NH), have been validated as potent T-type calcium channel (α₁G) blockers [1]. In a systematic study of 4-piperidinecarboxylate and 4-piperidinecarbonitrile derivatives, several compounds demonstrated good T-type calcium channel inhibitory activity with minimal off-target activity over the hERG channel (% inhibition at 10 μM = 61.85–71.99; hERG channel IC₅₀ = 1.57 ± 0.14 to 4.98 ± 0.36 μM) [1]. Compound 31a, a representative 4-piperidinecarbonitrile derivative, showed significant inhibitory effects on mechanical allodynia in the spinal nerve ligation (SNL) model of neuropathic pain [1]. The target compound's free piperidine NH permits direct installation of the N-benzamide pharmacophore required for this activity, whereas the N1-Boc isomer (CAS 331281-25-5) would require an additional deprotection step before the same N-functionalisation could be executed [2].

T-type calcium channel Ion channel pharmacology Neuropathic pain

tert-Butyl (4-cyanopiperidin-4-yl)carbamate: Applications & Procurement


Parallel Library Synthesis: Sequential N-Functionalisation

The target compound is the preferred building block for generating diverse 4,4-disubstituted piperidine libraries via a 'ring-N-first, exocyclic-N-later' strategy. The free piperidine NH can be alkylated, acylated, or sulfonylated in a first diversification step, followed by Boc deprotection (TFA/DCM) to reveal the exocyclic amine for a second independent diversification step. This two-step, two-vector diversification is not possible with the N1-Boc isomer (CAS 331281-25-5) without an additional deprotection step preceding the first diversification [1].

T-Type Calcium Channel Blocker Synthesis

Medicinal chemistry programs targeting T-type calcium channels (α₁G) for neuropathic pain indications can directly utilise the target compound as the core scaffold. The free piperidine NH permits immediate installation of substituted benzamide pharmacophores that are critical for activity, while the 4-cyano group serves as the required nitrile pharmacophore element. Reference compound 31a from Woo et al. (2011) demonstrated hERG channel IC₅₀ of 1.57 ± 0.14 to 4.98 ± 0.36 μM and in vivo efficacy in the SNL neuropathic pain model [1].

Nitrile Fragment Libraries for Biophysical Screening

The 4-cyano group in the target compound provides a sensitive IR probe (C≡N stretch at ~2240 cm⁻¹) and a hydrogen-bond-accepting pharmacophore element suitable for fragment-based drug discovery (FBDD). The compound's XLogP3 of 0.6 and TPSA of 74.2 Ų place it within the 'rule-of-three' guidelines for fragment libraries (MW < 300, XLogP ≤ 3, HBD ≤ 3, HBA ≤ 6), making it an appropriate starting point for fragment elaboration campaigns [1].

Scale-Up of Orthogonally Protected Piperidine Intermediates

The target compound is commercially available at 95+% purity from multiple suppliers and is stored under defined conditions (sealed, dry, 2–8 °C), supporting reproducible multi-gram scale-up [1]. Its Boc-protected exocyclic amine remains stable under the basic and nucleophilic conditions typically employed for piperidine N-alkylation, reducing the risk of premature deprotection or side reactions during scale-up operations. This stability profile is a critical differentiator from the fully unprotected 4-amino-4-cyanopiperidine, which would require in situ protection before analogous transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (4-cyanopiperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.